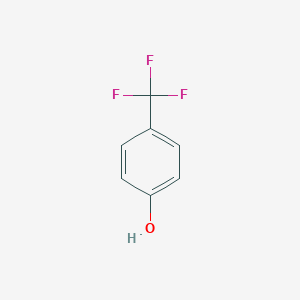

4-(Trifluorometil)fenol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

4-(Trifluoromethyl)phenol has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of polymers and monomers.

Biology: It serves as a ligand in the study of enzyme active sites, such as the H61T (His-61→Thr) mutant.

Medicine: It is involved in the synthesis of pharmaceutical intermediates and potential drug candidates.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

El mecanismo de acción de 4-(trifluorometil)fenol implica su interacción con dianas moleculares y vías. Por ejemplo, puede unirse a los sitios activos de las enzimas, alterando su actividad y función . El grupo trifluorometil aumenta la lipofilia del compuesto, influyendo en su interacción con las membranas biológicas y las proteínas .

Análisis Bioquímico

. . .

Biochemical Properties

It has been found to bind at the active site of the H61T (His-61→Thr) mutant, showing strong density . This suggests that 4-(Trifluoromethyl)phenol may interact with certain enzymes and proteins, potentially influencing biochemical reactions.

Molecular Mechanism

It is known to bind at the active site of certain mutants, suggesting it may exert its effects through binding interactions with biomolecules

Métodos De Preparación

La síntesis de 4-(trifluorometil)fenol implica varios pasos:

Reacción de clorosilano y bromotrifluorometano: A -59 °C, el clorosilano reacciona con bromotrifluorometano para formar trifluorometilsilano.

Reacción con benzoquinona: El trifluorometilsilano reacciona con benzoquinona en presencia de un catalizador para formar 4-trietilsiloxi-4-trifluorometil-2,5-ciclohexadien-1-ona.

Reducción: El intermedio se reduce luego con polvo de zinc para producir this compound con un rendimiento del 71%.

Este método evita el uso de ácido fluorhídrico, que normalmente se utiliza en los procesos tradicionales, y debe llevarse a cabo en condiciones anhidras para evitar la rápida conversión de trifluorometilsilano a silanol en presencia de agua y álcali .

Análisis De Reacciones Químicas

4-(Trifluorometil)fenol experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar quinonas correspondientes.

Reducción: Las reacciones de reducción pueden producir diferentes derivados hidroxilados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el polvo de zinc . Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

4. Aplicaciones en investigación científica

This compound tiene una amplia gama de aplicaciones en investigación científica:

Comparación Con Compuestos Similares

4-(Trifluorometil)fenol se puede comparar con otros fenoles sustituidos con trifluorometil, como:

4-Hidroxibenzo-trifluoruro: Estructura similar pero diferente reactividad y aplicaciones.

α,α,α-Trifluoro-p-cresol: Otro fenol sustituido con trifluorometil con propiedades distintas.

La singularidad de this compound radica en su patrón de sustitución específico, que le confiere propiedades químicas y físicas únicas, lo que lo hace valioso en diversas aplicaciones .

Actividad Biológica

4-(Trifluoromethyl)phenol, also known as para-trifluoromethylphenol, is an aromatic compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to a phenolic ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and environmental science, due to its unique biological activities. This article explores the biological activity of 4-(trifluoromethyl)phenol, including its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.

Antibacterial Activity

4-(Trifluoromethyl)phenol exhibits significant antibacterial properties against various Gram-positive bacteria. Research indicates that it can effectively inhibit strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm).

Table 1: Antibacterial Efficacy of 4-(Trifluoromethyl)phenol

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus (MRSA) | 0.78 - 3.125 |

| Enterococcus faecium (VREfm) | 0.78 - 3.125 |

| Staphylococcus epidermidis | Not specified |

| Escherichia coli | No activity |

| Klebsiella pneumoniae | No activity |

The compound's mechanism of action includes the depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the membrane potential, which is critical for bacterial survival .

Antifungal Activity

In addition to its antibacterial properties, 4-(trifluoromethyl)phenol has shown antifungal activity against various fungal strains. It has been evaluated for its effectiveness against Candida species and other pathogenic fungi.

Table 2: Antifungal Efficacy of 4-(Trifluoromethyl)phenol

| Fungal Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Candida albicans | Not specified |

| Aspergillus niger | Not specified |

While specific MIC values for antifungal activity are less documented compared to antibacterial effects, preliminary studies suggest potential efficacy against common fungal pathogens .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the trifluoromethyl group, including 4-(trifluoromethyl)phenol. Research indicates that this compound can down-regulate key oncogenes and influence cancer cell viability.

Table 3: Anticancer Activity of 4-(Trifluoromethyl)phenol

| Cancer Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 44.4 | Down-regulation of EGFR and KRAS |

| HCT116 (Colon cancer) | 12.4 | Down-regulation of TP53 and FASN |

| PC3 (Prostate cancer) | 22.4 | Down-regulation of BRCA1 and BRCA2 |

The anticancer effects are attributed to the modulation of signaling pathways involved in cell proliferation and apoptosis . Molecular docking studies have also suggested that 4-(trifluoromethyl)phenol may inhibit specific proteins associated with cancer progression .

Environmental Impact

In addition to its biological activities, 4-(trifluoromethyl)phenol is a degradation by-product of pharmaceuticals like fluoxetine and fluvoxamine in environmental contexts. Studies indicate that while it can degrade through advanced oxidation processes, its persistence raises concerns regarding ecotoxicology and human health risks associated with drinking water contamination .

Case Studies

- Antibacterial Case Study : A study conducted on various arylurea derivatives revealed that compounds with trifluoromethyl groups exhibited remarkable antibacterial activity comparable to last-resort antibiotics like vancomycin .

- Anticancer Case Study : Research on trifluoromethyl-substituted compounds showed enhanced anticancer properties against multiple human cancer cell lines, indicating a promising direction for drug development targeting specific cancers .

Propiedades

IUPAC Name |

4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYGVMXZJBFEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075392 | |

| Record name | 4-(Trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-45-9 | |

| Record name | 4-(Trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Trifluoromethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(trifluoromethyl)phenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03610 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 402-45-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TRIFLUOROMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8PMO13PO4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.